molecular formula C9H18N2O2S B13297104 2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione

2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B13297104
M. Wt: 218.32 g/mol
InChI Key: RYLZUWSHDOUAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound that features a piperidine ring fused with a thiazinane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with sulfur-containing reagents. For instance, the reaction of 4-piperidone with sulfur dichloride in the presence of a base can yield the desired thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiazinane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 4-piperidone and piperidine itself.

    Thiazinane derivatives: Compounds with similar sulfur-containing rings.

Uniqueness

What sets 2-(Piperidin-4-yl)-1lambda6,2-thiazinane-1,1-dione apart is the combination of the piperidine and thiazinane rings, which imparts unique chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-piperidin-4-ylthiazinane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)8-2-1-7-11(14)9-3-5-10-6-4-9/h9-10H,1-8H2

InChI Key

RYLZUWSHDOUAEX-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2CCNCC2

Origin of Product

United States

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